![molecular formula C15H20BrN3O3 B1293431 Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 1017782-72-7](/img/structure/B1293431.png)
Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate
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Description
The compound "Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological relevance. Piperazine derivatives are known for their potential pharmacological properties and are often used as intermediates in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves condensation reactions, as seen in the synthesis of related compounds such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Another example is the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was obtained through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the diverse synthetic routes available for creating piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as X-ray diffraction (XRD), as demonstrated in the study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate . The crystal structure of these compounds can reveal important information about their conformation and intermolecular interactions, which are crucial for understanding their chemical behavior and potential biological activity.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to the presence of functional groups that are reactive. For instance, the bromopyridine moiety in tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate could potentially undergo nucleophilic substitution reactions, which are useful in further functionalizing the compound . The presence of tert-butyl groups in these compounds can also influence their reactivity and steric properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase the steric bulk, potentially affecting the solubility and crystallization behavior of the compound . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can also impact the melting point and overall stability of the compound .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by “Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate” are currently unknown
Action Environment
The action of “Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate” may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors could affect the compound’s stability, solubility, and reactivity.
properties
IUPAC Name |
tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-6-4-18(5-7-19)13(20)11-8-12(16)10-17-9-11/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPSYWHMMPGYHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143893 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-bromopyridine-3-carbonyl)piperazine-1-carboxylate | |
CAS RN |
1017782-72-7 |
Source
|
Record name | 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[(5-bromo-3-pyridinyl)carbonyl]-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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